1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, with the Chemical Abstracts Service number 362703-34-2, is a compound that belongs to the class of piperidine derivatives. This compound has garnered attention in chemical research due to its unique structural features and potential applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of 268.31 g/mol .
This compound is classified under the category of organic compounds, specifically as a piperidine derivative. Piperidines are cyclic amines that are commonly used in the synthesis of pharmaceuticals and agrochemicals due to their biological activity and ability to serve as building blocks in organic synthesis. The compound's structure includes functional groups such as cyanide and carboxylate, which may contribute to its reactivity and potential biological properties.
The synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate typically involves several steps, often starting from simpler piperidine derivatives. One common method includes the hydrogenation of a precursor compound in the presence of a catalyst such as Raney nickel. For example, an intermediate can be treated with triethylamine in methanol under hydrogen pressure to yield the desired product with a reported yield of around 60% .
The general reaction conditions for synthesizing this compound include:
The reaction mixture is then filtered and purified using preparative high-performance liquid chromatography (HPLC) to isolate the final product .
The molecular structure of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate can be represented as follows:
The compound features:
The InChI key for this compound is BNHQNHASKIVGOW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions due to the presence of the cyano group. Additionally, it may react with other nucleophiles or electrophiles depending on the reaction conditions.
For instance, under specific conditions involving platinum(IV) oxide as a catalyst in acetic acid, this compound can be transformed into other derivatives by introducing amine functionalities . The reaction conditions typically involve stirring under hydrogen atmosphere at controlled temperatures.
The compound exhibits typical characteristics associated with piperidine derivatives:
Safety data indicates that it may pose hazards if ingested or if it comes into contact with skin . Precautionary measures should be taken when handling this compound.
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate has potential applications in:
Due to its unique structure, this compound may also serve as a lead structure for developing new therapeutic agents targeting various biological pathways. Further studies will be essential to explore its full potential in scientific applications.
Catalytic hydrogenation serves as a pivotal transformation in the synthetic pathways to 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate and related intermediates. This methodology enables chemoselective reduction of sensitive functional groups while preserving the integrity of the piperidine ring and ester moieties. Platinum-based catalysts demonstrate superior performance for the reduction of cyano groups in these complex molecules.
Table 1: Hydrogenation Conditions for Cyano Group Reduction
Catalyst System | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
PtO₂ (Adams' catalyst) | 5 | Acetic acid | 25 | 83 | [3] |
Raney Nickel | 40 | Methanol | RT | 60 | [1] |
Pd(OH)₂/C | 1 | Ethyl acetate | RT | 100 | [1] |
Optimized hydrogenation employs platinum(IV) oxide in acetic acid under moderate hydrogen pressure (5 bar) at ambient temperature, achieving 83% yield of the corresponding aminomethyl derivative after 24 hours [3]. This catalytic system demonstrates remarkable tolerance to both the tert-butoxycarbonyl (Boc) protecting group and ester functionalities. Alternative systems using Raney nickel in methanol under higher pressure (40 psi H₂) deliver reduced yields (60%), attributed to competing deprotection or over-reduction pathways [1]. Palladium hydroxide catalysts enable efficient reductive deprotection under atmospheric hydrogen pressure, facilitating simultaneous removal of N-protecting groups during synthetic sequences [1].
Reaction optimization studies reveal that acidic solvents (e.g., acetic acid) significantly enhance reaction rates and yields compared to neutral or basic media. This acceleration originates from protonation of the intermediate imine, preventing catalyst poisoning and facilitating the final hydrolysis to the primary amine. Catalyst loadings typically range between 1-5 mol%, with higher concentrations potentially accelerating unwanted side reactions.
Regioselective installation of the cyano group at the C4 position of the piperidine ring presents significant synthetic challenges due to competing N-alkylation and the need for quaternary carbon formation. The most efficient approach employs α-haloacetonitrile derivatives reacting with metallated piperidine intermediates under carefully controlled conditions.
Lithium diisopropylamide (LDA)-mediated enolate generation at the C4 position of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate precursors enables direct alkylation with bromoacetonitrile. This transformation proceeds via a kinetically controlled deprotonation at -78°C in anhydrous THF, followed by addition of the electrophile to yield the disubstituted piperidine scaffold with 66% isolated yield [2] [7]. Alternative metallating agents such as sodium hydride or potassium tert-butoxide typically result in lower yields (<40%) due to increased enolate equilibration and O-alkylation side products.
Table 2: Cyanoalkylation Efficiency with Different Bases
Base | Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
LDA | THF | -78 to 0 | 2 | 66 |
NaH | DMF | 0 | 4 | 38 |
KOtBu | THF | -40 | 3 | 45 |
Critical parameters for successful cyanomethylation include:
For advanced analogues, electrophilic cyanation using cyanogen bromide (BrCN) or tosyl cyanide (TsCN) provides alternative pathways to install the cyano group directly. However, these methods often require specialized precursors and demonstrate limited functional group tolerance compared to the alkylation approach [5].
The stereochemical outcome at the C4 position significantly influences the physicochemical properties and biological activity of piperidine derivatives. Synthetic strategies for 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate exploit solvent-dependent stereoselection and chiral auxiliaries to control the configuration of the quaternary stereocenter.
Non-polar solvents (toluene, dichloromethane) favor the formation of the thermodynamically stable trans-diastereomer through conformational control during alkylation steps. In contrast, polar aprotic solvents like DMF and acetonitrile promote increased diastereomeric mixtures (up to 1:1 ratio) due to diminished steric differentiation in solvated intermediates [3]. The introduction of chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) enables asymmetric induction during the critical carbon-carbon bond formation, achieving enantiomeric excesses up to 78% under optimized conditions.
Table 3: Solvent Effects on Diastereomeric Ratio
Solvent | Dielectric Constant | trans:cis Ratio | Reaction Yield (%) |
---|---|---|---|
Toluene | 2.4 | 9:1 | 62 |
THF | 7.5 | 6:1 | 66 |
DMF | 38.3 | 1.2:1 | 71 |
Acetonitrile | 37.5 | 1.5:1 | 68 |
Catalytic systems significantly impact stereoselectivity in hydrogenation steps. Heterogeneous platinum catalysts in acetic acid consistently provide superior diastereoselectivity (>95% de) compared to homogeneous palladium complexes during reduction of unsaturated precursors [3]. This selectivity arises from substrate adsorption geometry on the metal surface, preferentially hydrogenating one face of the enamine intermediate. Temperature optimization reveals that lower reaction temperatures (0-5°C) enhance diastereomeric excess at the expense of reaction rate, while temperatures exceeding 40°C promote epimerization and selectivity erosion.
For advanced stereocontrol, enzymatic resolution techniques employing lipases (e.g., Candida antarctica lipase B) successfully separate diastereomeric mixtures through selective ester hydrolysis or transesterification. This biocatalytic approach achieves >99% enantiopurity for both stereoisomers after optimization of the acyl donor and solvent system [8].
Purification of 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate presents significant challenges due to its structural similarity to synthetic byproducts and sensitivity to acidic/basic conditions. Orthogonal purification strategies combining chromatography and crystallization ensure high chemical purity (>98%) essential for pharmaceutical applications.
Reverse-phase HPLC employing C18 stationary phases and aqueous acetonitrile mobile phases (0.1% formic acid modifier) achieves baseline separation of the target compound from common impurities:
Optimized gradient elution (20-80% acetonitrile over 25 minutes) provides analytical separation within 30 minutes, while preparative-scale purification (20mm x 250mm column) processes 2-5g batches with >95% recovery. Critical parameters include pH control (2.5-3.5) to minimize ester hydrolysis and column temperature maintenance at 25±2°C to ensure retention time reproducibility [7].
Crystallization optimization identifies ethyl acetate/hexane (1:4 v/v) as the optimal solvent system, producing colorless needles with 99.5% chemical purity after single crystallization. The process involves:
This protocol yields material meeting stringent pharmaceutical standards (<0.1% individual impurities) with 85-90% recovery. Alternative solvent systems such as dichloromethane/diethyl ether provide similar purity but lower yields (70-75%) due to increased solubility of the target compound [3]. For large-scale operations (>>100g), continuous crystallization in oscillatory baffled reactors improves consistency and reduces solvent consumption by 40% compared to batch processes.
Hybrid purification approaches combining initial silica gel chromatography (ethyl acetate/hexane gradient) followed by crystallization demonstrate exceptional efficiency for research-scale quantities (1-50g). This sequential method removes both polar and non-polar impurities in the chromatographic step, while crystallization eliminates structurally similar contaminants, delivering material with >99% purity suitable for spectroscopic characterization and downstream synthetic applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1